molecular formula C16H10ClN3O B2460713 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile CAS No. 62591-08-6

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile

Cat. No.: B2460713
CAS No.: 62591-08-6
M. Wt: 295.73
InChI Key: ROQZDYUDIBWRFI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole ring fused with a chlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the efficient formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved are typically related to the compound’s ability to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQZDYUDIBWRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C#N)C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62591-08-6
Record name 2-(2-BENZIMIDAZOLYL)-2-(2-CHLOROBENZOYL)ACETONITRILE
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